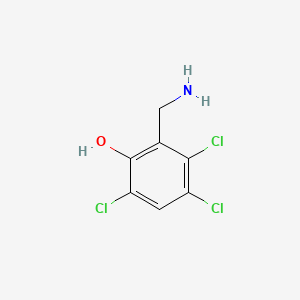

2-(Aminomethyl)-3,4,6-trichlorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(aminomethyl)-3,4,6-trichlorophenol is a member of the class of trichlorophenols that is phenol substituted by chloro groups at positions 3, 4 and 6 and an aminomethyl group at position 2. It is a member of trichlorophenols and a primary amino compound. It derives from a benzylamine.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial Activity

2-(Aminomethyl)-3,4,6-trichlorophenol exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. The presence of chlorine atoms in the molecule enhances its ability to disrupt microbial cell membranes, making it a potential candidate for developing new antibiotics or antiseptics .

2. Synthesis of Sulfonamides

This compound can be utilized in the synthesis of sulfonamides, which are crucial in treating bacterial infections. The synthesis process involves the reaction of this compound with sulfonate esters derived from trichlorophenyl groups. These sulfonamides have shown efficacy as antibacterial agents and are essential in pharmaceutical formulations .

3. Carbonic Anhydrase Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of carbonic anhydrases—enzymes that play a vital role in regulating pH and fluid balance in biological systems. This inhibition can be leveraged for therapeutic applications in conditions like glaucoma and epilepsy .

Environmental Applications

1. Biodegradation Studies

The compound is also significant in environmental science for its role in biodegradation studies. Research has demonstrated that certain bacterial strains can utilize this compound as a carbon source, leading to its degradation. This property is crucial for bioremediation efforts aimed at cleaning up contaminated environments where chlorinated phenols are prevalent .

2. Water Treatment Processes

In wastewater treatment, this compound has been investigated for its degradation characteristics under various conditions. Studies show that it can be effectively broken down using sequencing batch reactors equipped with rotating biological beds. This process not only reduces the concentration of harmful compounds but also helps in the recovery of chloride ions during treatment cycles .

Materials Science Applications

1. Synthesis of Advanced Materials

The compound has potential applications in materials science as a precursor for synthesizing advanced materials such as polymers and nanocomposites. Its chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

2. Development of Chemosensors

Due to its unique chemical properties, this compound can be utilized in the development of chemosensors for detecting environmental pollutants or biological markers. The ability to modify its structure allows researchers to tailor sensors for specific applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, suggesting its potential use as an antiseptic agent.

Case Study 2: Biodegradation Research

In a controlled laboratory setting, the biodegradation of this compound was monitored over several weeks using specific bacterial cultures. The results showed a degradation rate exceeding 70% within four weeks under optimal conditions, highlighting its feasibility for bioremediation applications.

Propriétés

Numéro CAS |

34646-62-3 |

|---|---|

Formule moléculaire |

C7H6Cl3NO |

Poids moléculaire |

226.5 g/mol |

Nom IUPAC |

2-(aminomethyl)-3,4,6-trichlorophenol |

InChI |

InChI=1S/C7H6Cl3NO/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1,12H,2,11H2 |

Clé InChI |

ZKOOKXLPQGZFCQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)Cl)CN)O)Cl |

SMILES canonique |

C1=C(C(=C(C(=C1Cl)Cl)CN)O)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.